

Application Notes and Protocols for Reactions Involving 3-Methoxypent-1-yne

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Compound of Interest

Compound Name: 3-methoxypent-1-yne

Cat. No.: B6264351

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for key reactions involving **3-methoxypent-1-yne**, a versatile terminal alkyne. The methodologies outlined are based on established synthetic transformations for terminal alkynes and are intended to serve as a practical guide for the synthesis of more complex molecules in research and drug discovery.

Sonogashira Coupling: Carbon-Carbon Bond Formation

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne, such as **3-methoxypent-1-yne**, and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions.

Experimental Protocol: Sonogashira Coupling of 3-Methoxypent-1-yne with Iodobenzene

This protocol describes a typical setup for the palladium- and copper-cocatalyzed Sonogashira coupling of **3-methoxypent-1-yne** with iodobenzene to yield 1-methoxy-1-phenylhex-2-yne.

Materials:

- **3-Methoxypent-1-yne**
- Iodobenzene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Toluene, anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon) supply
- Standard glassware for workup and purification

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
- Add anhydrous toluene and anhydrous triethylamine to the flask.
- Stir the mixture at room temperature for 15 minutes.
- Add iodobenzene (1.0 eq) to the reaction mixture.
- Slowly add **3-methoxypent-1-yne** (1.2 eq) to the flask.
- The reaction mixture is stirred at room temperature for 6 hours, or until TLC analysis indicates the consumption of the starting materials.
- Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

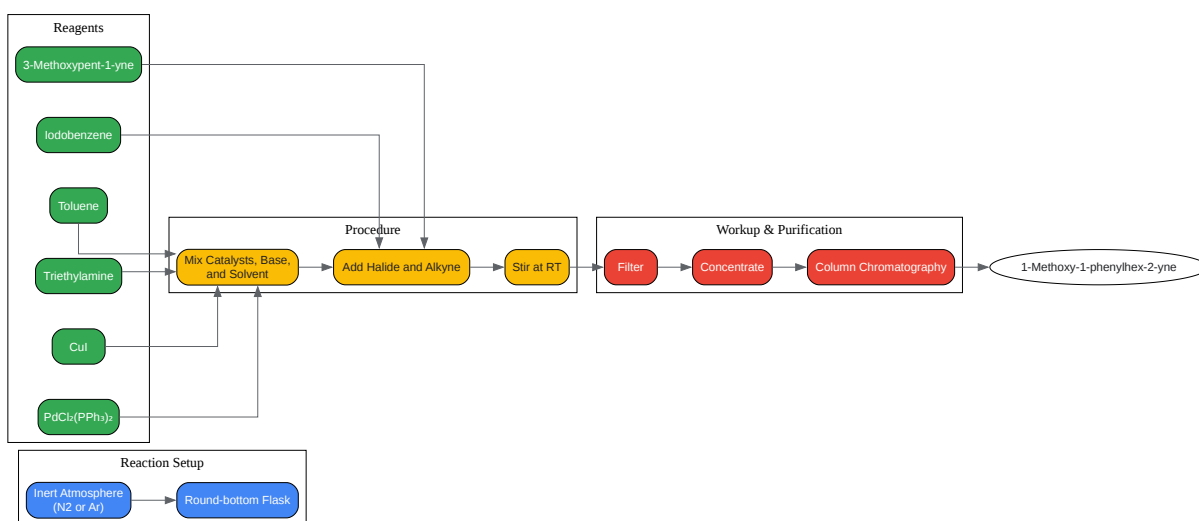
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary:

Reactant/Product	Molecular Weight (g/mol)	Molar Equivalents	Theoretical Yield (g)	Typical Yield (%)
3-Methoxypent-1-yne	98.14	1.2	-	-
Iodobenzene	204.01	1.0	-	-
1-Methoxy-1-phenylhex-2-yne	202.28	-	1.0	85-95

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Sonogashira Coupling Workflow



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Caption: Workflow for the Sonogashira coupling reaction.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is exceptionally reliable and is widely employed in drug discovery, bioconjugation, and materials science.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the synthesis of a 1,2,3-triazole from **3-methoxypent-1-yne** and benzyl azide.

Materials:

- **3-Methoxypent-1-yne**
- Benzyl azide
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Water
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask, dissolve **3-methoxypent-1-yne** (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

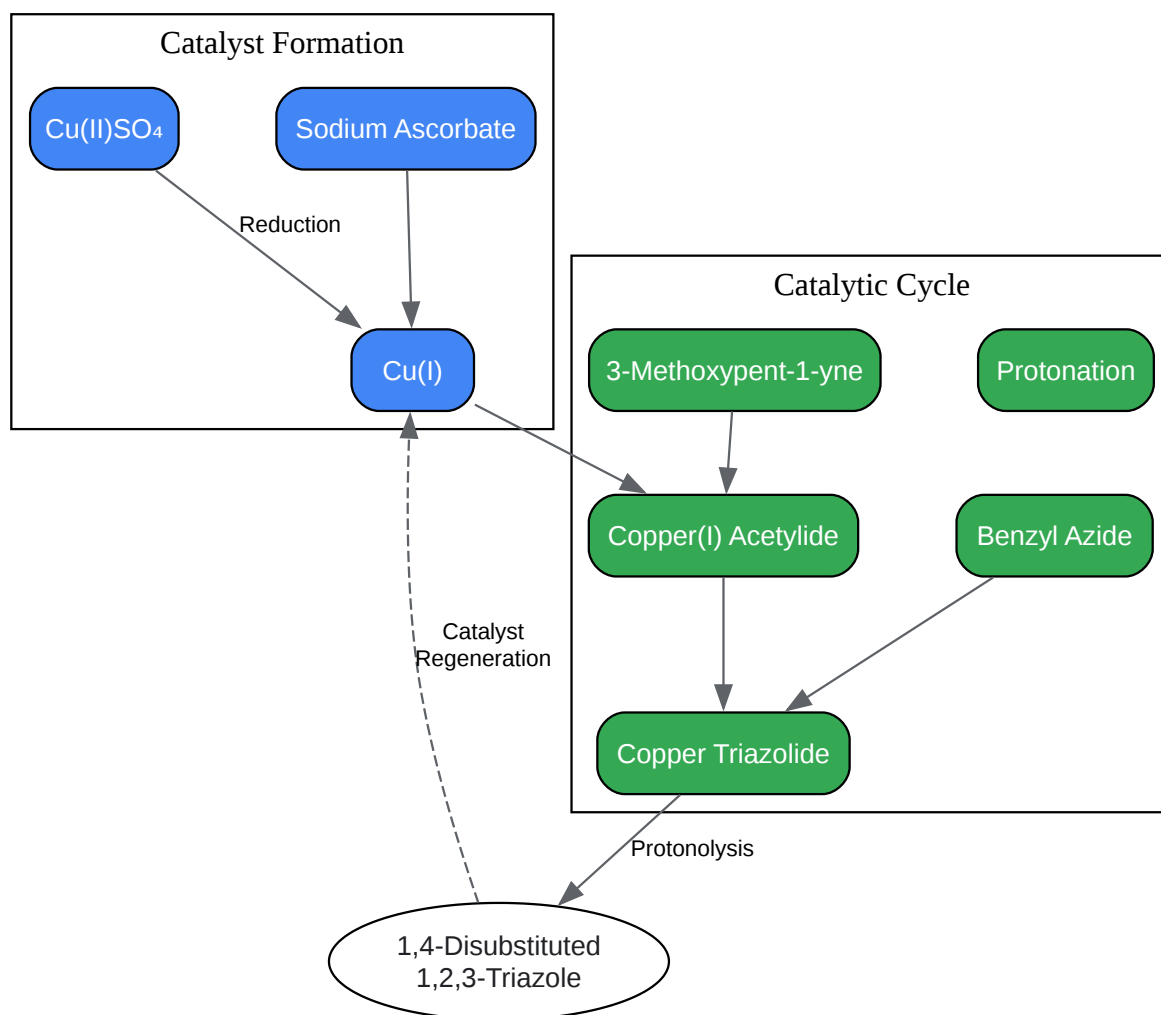
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is purified by column chromatography or recrystallization.

Quantitative Data Summary:

Reactant/Product	Molecular Weight (g/mol)	Molar Equivalents	Theoretical Yield (g)	Typical Yield (%)
3-Methoxypent-1-yne	98.14	1.0	-	-
Benzyl azide	133.15	1.0	-	-
1-Benzyl-4-(1-methoxybutyl)-1H-1,2,3-triazole	231.29	-	1.0	90-98

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway



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Caption: Simplified catalytic cycle for the CuAAC reaction.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

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